molecular formula C3H6ClNO B154111 O-(3-Chloroallyl)hydroxylamine CAS No. 87851-77-2

O-(3-Chloroallyl)hydroxylamine

Cat. No.: B154111
CAS No.: 87851-77-2
M. Wt: 107.54 g/mol
InChI Key: XGNHRRHYGMFKAQ-OWOJBTEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of O-(3-Chloroallyl)hydroxylamine involves the reaction of 3-bromo-2-chloropropene with hydroxylamine or its salts. The process typically includes the following steps :

    Reaction of 3-bromo-2-chloropropene: 3-bromo-2-chloropropene (1.4 mL, 13 mmol, 1.1 equivalents) is added to dichloromethane.

    Addition of 1,8-diazabicyclo[5.4.0]undec-7-ene: 1,8-diazabicyclo[5.4.0]undec-7-ene (1.8 mL, 12 mmol, 1.0 equivalents) is added to the solution.

    Stirring with N-hydroxyphthalimide: The mixture is stirred with N-hydroxyphthalimide (2.0 g, 12 mmol, 1.0 equivalents) in NN-dimethylformamide (30 mL) at 23°C for 18 hours.

    Dilution and Filtration: The reaction mixture is diluted with 1M hydrochloric acid (300 mL), and the resulting white precipitate is filtered and washed with water.

    Addition of Hydrazine Hydrate: The precipitate is dissolved in dichloromethane (53 mL), and hydrazine hydrate (570 μL, 12 mmol, 1.1 equivalents) is added. The mixture is stirred at 23°C for 18 hours.

    Extraction and Drying: The reaction mixture is filtered, diluted with 0.1M sodium hydroxide (200 mL), and extracted with dichloromethane.

Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: O-(3-Chloroallyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • (E)-O-(3-Chloro-2-propenyl)hydroxylamine
  • (3-trans-Chloroallyl)oxyamine hydrochloride
  • Hydroxylamine derivatives

Comparison: O-(3-Chloroallyl)hydroxylamine is unique due to its specific chloroallyl group, which imparts distinct reactivity and potential biological activity compared to other hydroxylamine derivatives.

Properties

IUPAC Name

O-[(E)-3-chloroprop-2-enyl]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO/c4-2-1-3-6-5/h1-2H,3,5H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNHRRHYGMFKAQ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/Cl)ON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301255966
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87851-77-2
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87851-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-[(2E)-3-Chloro-2-propen-1-yl]hydroxylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301255966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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